Linoleyl linoleate

Description

Contextualization within Lipid Biochemistry and Ester Chemistry

Linoleyl linoleate (B1235992) is classified as a wax ester, a type of neutral lipid composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. gerli.combritannica.com In this case, both the fatty acid (linoleic acid) and the fatty alcohol (linoleyl alcohol) moieties are 18-carbon chains, each containing two double bonds. This high degree of unsaturation influences its physical and chemical properties, distinguishing it from saturated wax esters. nih.govnih.gov

From a biochemical perspective, lipids serve diverse functions, including energy storage, signaling, and as structural components of cell membranes. Wax esters, while less ubiquitous than triglycerides, are important storage lipids in various organisms. gerli.com The study of linoleyl linoleate is therefore situated within the broader effort to understand lipid metabolism and the functional diversity of lipid molecules.

In the context of ester chemistry, this compound is the product of a condensation reaction between a carboxylic acid and an alcohol. The properties and reactivity of the ester are determined by the nature of its constituent acid and alcohol. The presence of multiple double bonds in both chains of this compound makes it susceptible to oxidation, a key area of study in lipid chemistry.

Foundational Principles of Fatty Acyl Ester Research

The investigation of fatty acyl esters like this compound is built upon several foundational research principles:

Synthesis and Characterization: The synthesis of wax esters can be achieved through chemical or enzymatic methods. mdpi.com Chemical synthesis often involves high temperatures and pressures, whereas enzymatic synthesis, typically employing lipases, offers milder reaction conditions and higher specificity. frontiersin.orgresearchgate.net Characterization of the synthesized esters is crucial and involves techniques such as gas chromatography-mass spectrometry (GC-MS) to determine the structure and purity, and spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy to identify functional groups. nih.govnih.gov

Physicochemical Properties: A key aspect of fatty acyl ester research is the determination of their physicochemical properties. These include melting point, viscosity, and oxidative stability, which are influenced by chain length and degree of unsaturation. nih.govresearchgate.net For instance, the presence of double bonds, as in this compound, generally lowers the melting point compared to saturated analogues. nih.govnih.gov

Analytical Techniques: The analysis of complex lipid mixtures containing wax esters relies on advanced analytical techniques. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for separation, while mass spectrometry provides detailed structural information.

Significance in Contemporary Mechanistic and Biocatalytic Studies

In recent years, there has been a significant shift towards sustainable and environmentally friendly chemical processes, which has spurred interest in biocatalysis. The enzymatic synthesis of wax esters, including those derived from unsaturated fatty acids and alcohols like this compound, is a prime example of this trend.

Biocatalytic Studies:

Lipases are the most commonly used enzymes for the synthesis of wax esters. frontiersin.orgresearchgate.net Research in this area focuses on:

Enzyme Screening and Optimization: Identifying lipases with high activity and selectivity for specific fatty acids and alcohols. nih.gov

Reaction Engineering: Optimizing reaction parameters such as temperature, solvent, and substrate molar ratio to maximize yield and purity. acs.orgnih.gov

Immobilization Techniques: Developing robust immobilized enzyme systems for continuous production and reusability.

The enzymatic synthesis of esters from unsaturated precursors like linoleic acid and linoleyl alcohol is of particular interest for producing "green" lubricants and emollients for the cosmetic industry. mdpi.com

Mechanistic Studies:

The study of lipase-catalyzed esterification provides insights into enzyme kinetics and mechanisms. The "Ping-Pong Bi-Bi" mechanism is a widely accepted model for lipase-catalyzed transesterification, involving the formation of an acyl-enzyme intermediate. researchgate.net Understanding these mechanisms is crucial for designing more efficient biocatalytic processes.

Furthermore, research into the biosynthesis of wax esters in various organisms, from bacteria to plants, is revealing the diversity of enzymes and pathways involved. mdpi.com This knowledge can be harnessed for the metabolic engineering of microorganisms and plants to produce novel wax esters with desired properties. mdpi.com

Data Tables

Due to the limited availability of specific experimental data for this compound in the scientific literature, the following tables provide representative data for closely related unsaturated wax esters and typical conditions for their enzymatic synthesis. This information is intended to be illustrative of the properties and synthesis parameters that would be relevant to the study of this compound.

Table 1: Physicochemical Properties of Representative Unsaturated Wax Esters

| Property | Oleyl Oleate (B1233923) (18:1/18:1) | General Range for Unsaturated Wax Esters |

| Molecular Weight ( g/mol ) | 532.9 | 450 - 650 |

| Melting Point (°C) | ~20 | -10 to 30 |

| Viscosity (at 40°C, cSt) | ~15 | 10 - 30 |

| Oxidative Stability (Rancimat, hours) | Low | Generally lower than saturated esters |

Table 2: Typical Conditions for Lipase-Catalyzed Synthesis of Unsaturated Wax Esters

| Parameter | Condition |

| Enzyme | Immobilized Lipase (B570770) (e.g., from Candida antarctica) |

| Substrates | Unsaturated Fatty Acid, Unsaturated Fatty Alcohol |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:2 |

| Solvent | Solvent-free or organic solvent (e.g., hexane) |

| Temperature (°C) | 40 - 60 |

| Reaction Time (hours) | 8 - 48 |

| Water Removal | Vacuum or molecular sieves |

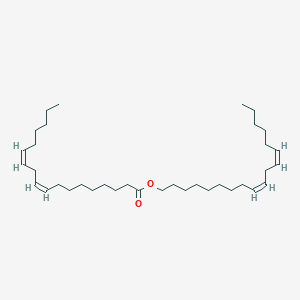

Structure

2D Structure

Properties

CAS No. |

17673-62-0 |

|---|---|

Molecular Formula |

C36H64O2 |

Molecular Weight |

528.9 g/mol |

IUPAC Name |

octadeca-9,12-dienyl octadeca-9,12-dienoate |

InChI |

InChI=1S/C36H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-35H2,1-2H3 |

InChI Key |

BWPODKUVJMQURN-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |

Synonyms |

LINOLEYL LINOLEATE |

Origin of Product |

United States |

Biosynthesis and Endogenous Metabolism of Linoleyl Derivatives in Biological Systems

Biosynthetic Pathways in Microbial Systems

Microorganisms employ specialized enzymatic systems to transform linoleic acid into a variety of derivatives, including hydroxy fatty acids and conjugated linoleic acids (CLAs). These transformations are often part of detoxification or metabolic adaptation mechanisms.

Certain microbes utilize a saturation pathway to detoxify polyunsaturated fatty acids like linoleic acid. A key enzyme in this process is Linoleate (B1235992) Hydratase (CLA-HY). uniprot.org This enzyme is part of the Myosin Cross-Reacting Antigen (MCRA) protein family and catalyzes the hydration and dehydration steps in the metabolism of linoleate. uniprot.orgmdpi.com The activity of CLA-HY leads to the generation of hydroxy fatty acids, oxo fatty acids, and conjugated fatty acids as intermediates. uniprot.org For instance, in Lactiplantibacillus plantarum, CLA-HY is involved in the hydration of linoleic acid to 10-hydroxy-cis-12-octadecenoate. uniprot.org This enzyme can also act on other unsaturated fatty acids, such as oleic acid and alpha-linolenic acid, converting them into their corresponding 10-hydroxy forms. uniprot.org The optimal pH for this hydratase activity is approximately 5.5. uniprot.org

The microbial production of hydroxy fatty acids from linoleic acid occurs through distinct pathways. Studies on lactic acid bacteria have shown that some strains, like Lactobacillus acidophilus, produce 13(S)-hydroxy-9-octadecenoic acid. nih.gov In contrast, other species, including L. casei and L. rhamnosus, primarily generate 10-hydroxy-12-octadecenoic acid (10-OH 18:1). nih.gov

Conjugated Linoleic Acid (CLA) is a significant group of linoleic acid isomers produced by microbes, particularly rumen bacteria and various probiotic species like Lactobacillus and Bifidobacterium. researchgate.netnih.govnih.gov CLA is typically an intermediate formed during the biohydrogenation of linoleic acid to stearic acid. mdpi.comanimbiosci.orgnih.gov The formation of CLA can be a multi-step process involving a complex of enzymes. In L. plantarum, this process involves three key enzymes: CLA hydratase (CLA-HY), CLA short-chain dehydrogenase (CLA-DH), and CLA acetoacetate (B1235776) decarboxylase (CLA-DC). mdpi.com This enzymatic cascade facilitates a series of hydration, dehydration, and isomerization reactions to convert linoleic acid into various CLA isomers, predominantly cis-9, trans-11 CLA. mdpi.comnih.gov

| Enzyme | Abbreviation | Function | Example Product(s) from Linoleic Acid | Microbial Source Example |

|---|---|---|---|---|

| Linoleate Hydratase | CLA-HY | Catalyzes hydration/dehydration of fatty acid double bonds. uniprot.org | 10-hydroxy-cis-12-octadecenoate uniprot.org | Lactiplantibacillus plantarum mdpi.com |

| CLA Short-Chain Dehydrogenase | CLA-DH | Part of the multi-enzyme complex for CLA synthesis. mdpi.com | cis-9, trans-11 CLA mdpi.com | Lactiplantibacillus plantarum mdpi.com |

| CLA Acetoacetate Decarboxylase | CLA-DC | Part of the multi-enzyme complex for CLA synthesis. mdpi.com | cis-9, trans-11 CLA mdpi.com | Lactiplantibacillus plantarum mdpi.com |

Linoleate Biosynthesis and Integration into Plant Lipid Metabolism

In plants, linoleate (linoleic acid) is a major polyunsaturated fatty acid. Its synthesis and subsequent incorporation into various lipid classes are central to membrane structure, energy storage, and signaling.

Linoleate is synthesized from oleate (B1233923) (oleic acid) through a desaturation reaction. This crucial step is catalyzed by fatty acid desaturase enzymes, primarily Fatty Acid Desaturase 2 (FAD2). FAD2 introduces a second double bond into the acyl chain of oleate, converting it to linoleate. frontiersin.org This process typically occurs while the oleate is esterified to phosphatidylcholine (PC) within the endoplasmic reticulum (ER). oup.comfrontiersin.org Another key enzyme family, Fatty Acid Desaturase 3 (FAD3), is responsible for the subsequent conversion of linoleate to α-linolenate.

Once synthesized, linoleate is incorporated into various classes of glycerolipids. Phosphatidylcholine (PC) is a primary hub for fatty acid metabolism in plants; newly synthesized fatty acids are often incorporated into PC for modification, such as desaturation. frontiersin.orgnih.gov

From PC, linoleate can be channeled into different metabolic fates:

Triacylglycerol (TAG): As a major storage lipid, TAG is synthesized in the ER. Linoleate can be incorporated into the TAG molecule from the acyl-CoA pool or directly from PC. oup.comcardiff.ac.uk

Galactolipids: These are the primary lipids of chloroplast membranes. Diacylglycerol (DAG) moieties containing linoleate can be imported from the ER to the chloroplast envelope to serve as precursors for the synthesis of monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). mdpi.comnih.gov

Acyltransferases are critical for moving acyl groups (like linoleate) between different lipid molecules and pools.

Lysophosphatidylcholine (B164491) Acyltransferase (LPCAT): This enzyme plays a central role in what is known as "acyl editing". nih.govnih.gov LPCAT catalyzes the reversible reaction of transferring a fatty acid between the cellular acyl-CoA pool and lysophosphatidylcholine (LPC) to form PC. frontiersin.orge-century.us This allows for the dynamic exchange of fatty acids on the PC molecule. For example, polyunsaturated fatty acids like linoleate, once formed on PC, can be transferred back to the acyl-CoA pool by the reverse action of LPCAT. From there, they can be used for the synthesis of other lipids, such as TAG. nih.govnih.gov

Phospholipid:Diacylglycerol Acyltransferase (PDAT): This enzyme provides an alternative, acyl-CoA-independent pathway for TAG biosynthesis. oup.comnih.gov PDAT catalyzes the direct transfer of an acyl group from a phospholipid, such as PC, to a diacylglycerol (DAG) molecule, thereby forming TAG. oup.comnih.govnih.gov This pathway is significant for incorporating fatty acids that have been modified (e.g., desaturated to linoleate) on PC directly into storage lipids without first returning to the acyl-CoA pool. cardiff.ac.uk

| Enzyme/Enzyme Class | Abbreviation | Function | Metabolic Pathway |

|---|---|---|---|

| Fatty Acid Desaturase 2 | FAD2 | Catalyzes the desaturation of oleate to linoleate. | Linoleate Biosynthesis |

| Lysophosphatidylcholine Acyltransferase | LPCAT | Catalyzes acyl exchange between the acyl-CoA pool and phosphatidylcholine (PC). frontiersin.org | Acyl Editing / Lipid Remodeling |

| Phospholipid:Diacylglycerol Acyltransferase | PDAT | Catalyzes acyl-CoA-independent TAG synthesis by transferring an acyl group from a phospholipid to DAG. nih.govoup.com | Triacylglycerol (TAG) Synthesis |

Cellular and Subcellular Metabolic Fates of Linoleoyl Species in Non-Human Models

The metabolic journey of linoleic acid within non-human biological systems is a multifaceted process, commencing with its activation and culminating in its integration into complex lipids or catabolism for energy. This intricate network of biochemical transformations ensures the proper utilization and storage of this essential fatty acid, while also giving rise to a diverse array of bioactive signaling molecules. The following sections delve into the specific pathways that govern the fate of linoleyl species at the cellular and subcellular levels.

Acyl-CoA Synthetase (ACSL)-Mediated Activation of Linoleic Acid

Before linoleic acid can be directed towards its various metabolic fates, it must first be activated. This crucial initial step is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). researchgate.net These enzymes facilitate the conversion of free fatty acids into their corresponding acyl-CoA thioesters, a process that renders them metabolically active. researchgate.net The reaction involves the esterification of the fatty acid with coenzyme A (CoA) in an ATP-dependent manner.

Different isoforms of ACSL exhibit distinct tissue distributions and substrate specificities. researchgate.net For instance, while some ACSL isoforms show a preference for saturated or monounsaturated fatty acids, others, like ACSL4, display a higher catalytic activity for polyunsaturated fatty acids such as arachidonic acid and, to a lesser extent, linoleic acid. nih.gov The activation of linoleic acid to linoleoyl-CoA is a committed step, effectively trapping the fatty acid within the cell and priming it for subsequent metabolic pathways. researchgate.netreactome.org This activation occurs at various subcellular locations, including the endoplasmic reticulum and the outer mitochondrial membrane, reflecting the diverse destinations of the newly formed linoleoyl-CoA. researchgate.net

Esterification into Complex Lipids (e.g., Phospholipids (B1166683), Triglycerides, Cholesterol Esters)

Once activated to linoleoyl-CoA, linoleic acid is readily incorporated into a variety of complex lipids, serving both structural and storage functions. This process of esterification is fundamental to maintaining cellular lipid homeostasis.

Phospholipids: Linoleoyl-CoA is a key substrate for the synthesis of phospholipids, the primary components of cellular membranes. It is typically esterified at the sn-2 position of the glycerol (B35011) backbone of phospholipids. This incorporation influences the fluidity and biophysical properties of the membrane, which in turn affects the function of membrane-bound proteins and signaling pathways. frontiersin.org

Triglycerides: In times of energy surplus, linoleoyl-CoA is channeled into the synthesis of triglycerides (TAGs), the main form of energy storage in most eukaryotes. This occurs primarily in adipose tissue and the liver. The esterification of linoleic acid into TAGs provides a dense and readily mobilizable source of energy that can be utilized during periods of fasting or increased metabolic demand. creative-proteomics.com

Cholesterol Esters: Linoleic acid can also be esterified to cholesterol to form cholesteryl linoleate. nih.gov This reaction is catalyzed by enzymes such as acyl-CoA:cholesterol acyltransferases (ACATs). creative-proteomics.com The formation of cholesterol esters is a mechanism to store cholesterol in a less toxic, hydrophobic form within lipid droplets. creative-proteomics.com In some non-human models, such as atherosclerotic rabbit aortas, the removal of linoleic acid from cholesterol esters has been observed to be slower compared to its removal from phospholipids and triglycerides. nih.gov

The relative flux of linoleoyl-CoA into these different lipid pools is tightly regulated and depends on the cell type, metabolic state, and the activity of specific acyltransferases.

Beta-Oxidation Pathways of Linoleic Acid and Esters

When cellular energy demands are high, linoleic acid, following its activation to linoleoyl-CoA, can be catabolized through the process of beta-oxidation to generate ATP. aocs.org This catabolic pathway occurs in both mitochondria and peroxisomes. researchgate.net

The process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbon units, producing acetyl-CoA in each cycle. aocs.org The acetyl-CoA can then enter the citric acid cycle for complete oxidation. Due to the presence of double bonds in linoleic acid, its beta-oxidation requires additional auxiliary enzymes to handle the unsaturated intermediates that are not substrates for the standard beta-oxidation enzymes.

In non-human models with genetic defects in fatty acid oxidation enzymes, such as long-chain acyl-CoA dehydrogenase (LCAD) deficient mice, the breakdown of linoleic acid is impaired. nih.gov This leads to the accumulation of specific acylcarnitine intermediates, such as C14:2 acylcarnitine, which can be detected in plasma and provides evidence for the role of this pathway in linoleic acid metabolism. nih.gov Peroxisomes also play a role in the beta-oxidation of long-chain fatty acids like linoleic acid, particularly in the initial chain-shortening steps. researchgate.netreactome.org

Oxidative Metabolism via Lipoxygenases (LOX) and Cytochrome P450s

Beyond its roles in structure and energy metabolism, linoleic acid is a precursor for the synthesis of a large family of bioactive lipid mediators known as oxylipins. mdpi.comnih.gov These molecules are involved in a wide range of physiological and pathophysiological processes. The formation of oxylipins is initiated by the enzymatic oxygenation of linoleic acid by two major enzyme families: lipoxygenases (LOXs) and cytochrome P450s (CYPs). researchgate.netescholarship.org

Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids like linoleic acid. nih.govnih.gov This reaction exhibits a high degree of positional and stereochemical specificity, leading to the formation of specific hydroperoxide products. nih.gov

The specific LOX isozyme determines where the oxygen is inserted on the linoleic acid carbon chain. nih.gov For example, in soybean, LOX 2 predominantly produces 13-hydroperoxyoctadecadienoic acid (13-HPODE), whereas LOX 3 generates more 9-hydroperoxyoctadecadienoic acid (9-HPODE). nih.gov The stereochemistry of the resulting hydroperoxide is also specific, with most LOX enzymes producing the (S)-enantiomer. researchgate.net This specificity is crucial as it dictates the subsequent metabolic fate of the hydroperoxide and the biological activity of the downstream oxylipins. nih.gov The precise positioning of the linoleic acid molecule within the enzyme's active site is a key determinant of this specificity. nih.govexlibrisgroup.com

The initial hydroperoxide products of LOX and CYP450 activity are often unstable and are rapidly converted into a variety of other oxylipins, including hydroxy fatty acids, epoxy fatty acids, and diols. frontiersin.orgresearchgate.net

From LOX pathways: The hydroperoxides (HPODEs) generated by LOXs can be reduced to their corresponding stable hydroxy derivatives, hydroxyoctadecadienoic acids (HODEs). For example, 13-HPODE is reduced to 13-HODE. nih.gov This reduction can be catalyzed by peroxidases. nih.gov These HODEs are themselves bioactive molecules.

From Cytochrome P450 pathways: Cytochrome P450 epoxygenases metabolize linoleic acid to form epoxyoctadecenoic acids (EpOMEs), such as 9,10-EpOME and 12,13-EpOME. escholarship.org These epoxides can then be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding vicinal diols, dihydroxyoctadecenoic acids (DiHOMEs), such as 9,10-DiHOME and 12,13-DiHOME. escholarship.orgnih.gov Additionally, CYP enzymes can catalyze the hydroxylation of linoleic acid at various positions, including the ω-1 position. nih.gov

The profile of oxylipins produced from linoleic acid can vary significantly depending on the tissue, cell type, and the specific enzymes expressed. researchgate.netmdpi.commdpi.com These diverse metabolites play critical roles in cell signaling and the regulation of various physiological processes in non-human models.

Interactive Data Tables

Table 1: Key Enzymes in Linoleyl Linoleate Metabolism and Their Functions

| Enzyme Family | Specific Enzyme Example | Substrate | Primary Product(s) | Metabolic Pathway |

| Acyl-CoA Synthetases | ACSL4 | Linoleic acid | Linoleoyl-CoA | Fatty Acid Activation |

| Acyltransferases | Acyl-CoA:cholesterol acyltransferase (ACAT) | Linoleoyl-CoA, Cholesterol | Cholesteryl linoleate | Complex Lipid Synthesis |

| Beta-Oxidation Enzymes | Long-chain acyl-CoA dehydrogenase (LCAD) | Linoleoyl-CoA | Acetyl-CoA, Shorter acyl-CoAs | Fatty Acid Catabolism |

| Lipoxygenases | Soybean LOX 2 | Linoleic acid | 13(S)-HPODE | Oxylipin Synthesis |

| Lipoxygenases | Soybean LOX 3 | Linoleic acid | 9-HPODE | Oxylipin Synthesis |

| Cytochrome P450s | CYP Epoxygenases | Linoleic acid | 9,10-EpOME, 12,13-EpOME | Oxylipin Synthesis |

| Hydrolases | Soluble epoxide hydrolase (sEH) | EpOMEs | DiHOMEs | Oxylipin Synthesis |

Table 2: Major Metabolites of Linoleic Acid in Different Pathways

| Metabolic Pathway | Precursor | Key Intermediate(s) | Final Product(s) (Examples) |

| Complex Lipid Synthesis | Linoleoyl-CoA | - | Phospholipids, Triglycerides, Cholesteryl linoleate |

| Beta-Oxidation | Linoleoyl-CoA | - | Acetyl-CoA |

| Lipoxygenase (LOX) Pathway | Linoleic acid | 9-HPODE, 13-HPODE | 9-HODE, 13-HODE |

| Cytochrome P450 Pathway | Linoleic acid | 9,10-EpOME, 12,13-EpOME | 9,10-DiHOME, 12,13-DiHOME |

Physicochemical and Enzymatic Degradation Mechanisms of Linoleyl Linoleate

Autoxidation Pathways of Linoleate (B1235992) Esters

Autoxidation is a free-radical chain reaction involving molecular oxygen, leading to the degradation of unsaturated fatty acids and their esters. Linoleic acid, with its two cis double bonds separated by a methylene (B1212753) group (a bis-allylic position), is particularly prone to this process due to the lability of its allylic and bis-allylic hydrogens.

Initiation Mechanisms via Hydrogen Abstraction

The autoxidation process is initiated by the formation of free radicals. This typically occurs through the abstraction of a hydrogen atom from the molecule, often from the bis-allylic methylene group (C11) of linoleic acid esters. This abstraction can be triggered by various factors such as heat, light, metal ions, or pre-existing hydroperoxides rsc.orgwhiterose.ac.uknih.gov. The abstraction of a hydrogen atom from the bis-allylic position generates a resonance-stabilized pentadienyl radical, which can delocalize over carbons 9 through 13 nih.govnih.gov.

Radical Propagation and Peroxide Formation

Following initiation, the pentadienyl radical reacts rapidly with molecular oxygen to form a peroxyl radical whiterose.ac.uknih.govnih.gov. This peroxyl radical can then abstract a hydrogen atom from another linoleyl linoleate molecule, generating a hydroperoxide and a new pentadienyl radical, thereby propagating the chain reaction whiterose.ac.uknih.govnih.gov. This process leads to the accumulation of hydroperoxides, which are the primary stable products of autoxidation nih.govnih.gov. During the autoxidation of linoleic acid esters, hydroperoxides can form at the C9 and C13 positions, yielding conjugated diene hydroperoxides. Additionally, under specific conditions, particularly in the presence of antioxidants like α-tocopherol, the bis-allylic 11-hydroperoxide can also be formed nih.gov.

Identification of Volatile and Non-Volatile Degradation Products

The autoxidation of this compound results in a complex mixture of volatile and non-volatile degradation products. Non-volatile products primarily include hydroperoxides, which can further decompose or react to form secondary oxidation products such as epoxides, alcohols, and ketones marinelipids.ca. Volatile products, often formed from the scission of hydroperoxides, can include aldehydes (e.g., hexanal), ketones, and short-chain acids, contributing to off-flavors and aromas marinelipids.caresearchgate.net. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the identification and quantification of these oxidation products marinelipids.caresearchgate.netnih.govresearchgate.net. For instance, GC-MS can identify various oxygenated fatty acids, often after derivatization into methyl esters marinelipids.caresearchgate.net.

Kinetic Modeling of Oxidation Processes

The kinetics of this compound autoxidation can be modeled to understand and predict its oxidative stability. Models often describe the process in distinct phases: initiation, propagation, and termination nih.gov. The rate of autoxidation is influenced by factors such as temperature and the presence of catalysts or inhibitors nih.govcapes.gov.brresearchgate.net. For linoleic acid and its esters, kinetic models have been developed that account for the temperature-dependent shift between bimolecular and monomolecular hydroperoxide decomposition pathways, influencing induction times and oxidation rates nih.gov. Studies have also focused on determining rate constants for propagation reactions, with values for linoleic acid in solution reported around 62 M⁻¹s⁻¹ nih.gov. Research has also explored modeling autoxidation mechanisms by integrating mechanistic insights into hydroperoxide decomposition, with models achieving R² values between 0.613 and 0.896 nih.gov.

Enzymatic Degradation of this compound

This compound can also undergo degradation via enzymatic hydrolysis, primarily catalyzed by lipases.

Lipase-Catalyzed Hydrolysis Kinetics and Mechanisms

Lipases catalyze the hydrolysis of ester bonds, breaking down this compound into its constituent components: linoleic acid and linoleyl alcohol acs.orgnih.govnitrkl.ac.in. The kinetics of this reaction are influenced by various factors, including enzyme type, substrate concentration, temperature, pH, and the presence of co-solvents acs.orgnih.govnitrkl.ac.insemanticscholar.org. For instance, studies on lipase-catalyzed reactions have investigated kinetic models, such as the Michaelis-Menten equation, to characterize reaction rates nitrkl.ac.insemanticscholar.org. The mechanism often involves the enzyme binding to the ester substrate, followed by nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, and subsequent release of the alcohol and acid acs.orgnih.gov. The rate of hydrolysis can be affected by the water content in the reaction system and the choice of organic solvent, with some solvents enhancing hydrolysis while others can lead to enzyme inactivation nih.gov. For example, the lipase-catalyzed hydrolysis of conjugated linoleic acid l-menthyl ester showed improved yields with tertiary alcohols like t-butyl alcohol, forming a two-phase system that facilitated faster reactions nih.gov.

Compound List:

this compound

Linoleic acid

Linoleyl alcohol

Hexanal

Pentane

Hydroperoxides

Epoxides

Ketones

Aldehydes

Carboxylic acids

Pentadienyl radical

Peroxyl radical

Linoleic acid methyl ester

Conjugated linoleic acid (CLA) methyl ester

9-hydroperoxy-10-trans,12-cis-octadecadienoic acid methyl ester (9-OOH)

13-hydroperoxy-9-cis,11-trans-octadecadienoic acid methyl ester (13-OOH)

9-HODE (9-hydroxyoctadecadienoic acid)

13-HODE (13-hydroxyoctadecadienoic acid)

α-tocopherol

Ethyl linoleate

Methyl oleate (B1233923)

Methyl linolenate

Oleic acid

α-linolenic acid ethyl ester (ALAEE)

Phosphatidylcholine (PC)

Lipoxygenase

Triacylglycerols (TAGs)

Methyl monoepoxystearates

Methyl monoepoxyoleates

Fatty acid methyl esters (FAME)

Advanced Analytical Methodologies for Linoleyl Linoleate and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for resolving mixtures and quantifying individual components. For linoleyl linoleate (B1235992), techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are paramount, often coupled with various detection systems.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds, including fatty acid methyl esters (FAMEs) derived from lipids like linoleyl linoleate. Fatty acids are typically converted to their methyl ester derivatives to improve their volatility and chromatographic behavior sigmaaldrich.com.

GC-MS has been extensively used to analyze the fatty acid composition of various samples, where methyl linoleate is often identified as a major component sigmaaldrich.comnih.govresearchgate.netekb.eg. For instance, in the analysis of Abutilon hirtum leaves, methyl linoleate was identified as a significant fatty acid methyl ester with a relative abundance of 18.14% researchgate.net. This technique is also crucial for investigating lipid peroxidation products, such as those formed from linoleic acid, where GC-MS can identify compounds like 2,4-decadienal, 4-hydroxy-2-nonenal (HNE), and 4-oxo-2-nonenal (B12555) (ONE) jcu.edu.

Specific GC columns, such as CP-Sil 88™ or BPX-70™ (100 m), are often employed for fatty acid analysis, including those relevant to this compound aocs.org. For instance, a Shimadzu GCMS-QP2010 Plus system equipped with a 30 m × 0.32 mm I.D. BPX5 forte capillary column was utilized for analyzing triacylglycerols after transesterification to FAMEs researchgate.net. Similarly, a QP-2010 Ultra gas chromatograph with a 30 m × 0.25 mm ID × 0.25 μm film thickness Rtx-5MS column, using helium as the carrier gas and a flame ionization detector (FID), has been employed for fatty acid composition analysis ekb.eg. GC-MS with selective ion monitoring has also proven effective for conjugated linoleic acid (CLA) analysis aocs.org.

Table 1: GC-MS Parameters and Findings for Fatty Acid Analysis

| Technique | Analyte/Sample | Column Type | Detector | Key Findings/Compounds Identified | References |

| GC-MS | Methyl linoleate | BPX5 forte (30 m) | EI | Identification of FAMEs | researchgate.net |

| GC-MS | Methyl linoleate | Rtx-5MS (30 m) | FID | Fatty acid profiling | ekb.eg |

| GC-MS | Methyl linoleate | CP-Sil 88™ / BPX-70™ (100 m) | - | Basis for trans fatty acid analysis | aocs.org |

| GC-MS | Linoleic acid peroxidation products | - | MS | Identified 2,4-decadienal, HNE, ONE | jcu.edu |

| GC-MS | Abutilon hirtum fatty acids | - | - | Methyl linoleate (18.14%) identified | researchgate.net |

| GC-MS | Triacylglycerols (TAGs) | - | - | Transesterified to FAMEs for analysis | researchgate.net |

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating and quantifying lipids, offering greater versatility than traditional GC for many applications aocs.org. Various detectors, including UV, Evaporative Light-Scattering Detector (ELSD), and Mass Spectrometry (MS), are employed depending on the analyte's properties.

UV Detection: HPLC with UV detection is widely used, particularly for compounds with chromophores. For linoleic acid and its derivatives, UV detection at specific wavelengths, such as 205 nm or 234 nm, is common due to the presence of double bonds nih.govkoreascience.kr. This method is effective for analyzing linoleic acid content in various matrices koreascience.kr and for quantifying cholesterol linoleate hydroperoxides nih.gov. HPLC-UV is also a reliable alternative for cholesterol determination plos.org.

ELSD Detection: The Evaporative Light-Scattering Detector (ELSD) is a universal detector valuable for lipids that lack UV absorbance, such as many fatty acids and esters. ELSD separates lipid classes based on their polar functional groups, chain length, and degree of unsaturation mdpi.com. It involves nebulizing the HPLC effluent, evaporating the mobile phase, and detecting the residual non-volatile solute particles via light scattering mdpi.comjascoinc.com. While ELSD responses can vary based on the lipid's chemical structure, making precise quantification challenging without identical standards, it is excellent for semi-quantitatively comparing lipid profiles between samples with similar fatty acid compositions mdpi.com. HPLC-ELSD has been applied to analyze phosphatidylcholine species nih.gov and compare lipid profiles of different wheat flours mdpi.com.

MS Detection (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) offers high selectivity and sensitivity, enabling the identification and quantification of a wide range of lipids and their metabolites. LC-MS/MS is particularly useful for analyzing oxidative metabolites of linoleic acid, such as linoleic acid oxides mdpi.com. Techniques like LC-MS/MS and NMR have been used in tandem to identify specific dihydroxy fatty acids derived from linoleic acid nih.gov. Silver ion HPLC (Ag+-HPLC), often coupled with Diode Array Detection (DAD), is highly effective for separating geometric and positional isomers of conjugated linoleic acid aocs.orgagriculturejournals.cz.

Table 2: HPLC Methods and Detectors for Lipid Analysis

| Technique | Detector | Analyte/Sample | Mobile Phase/Column | Key Findings/Applications | References |

| HPLC-UV | UV (234 nm) | Cholesterol linoleate hydroperoxides | - | Quantification of hydroperoxides | nih.gov |

| HPLC-UV | UV (205 nm) | Linoleic acid | 90% Acetonitrile (isocratic) | Marker compound for herbal product discrimination | koreascience.kr |

| HPLC-UV | UV | Cholesterol | Isopropanol/acetonitrile/water (60/30/10, v/v/v) | Sensitive method for brain cholesterol determination | plos.org |

| HPLC-ELSD | ELSD | Lipid classes (e.g., TAGs, FAs) | Normal-phase or Reversed-phase | Separation and semi-quantitative comparison of lipid profiles | mdpi.comnih.gov |

| RP-HPLC-ELSD | ELSD | Phosphatidylcholine species | C30 column; Acetonitrile/methanol/triethylamine (40/58/2, v/v/v) | Determination of PC molecular species, e.g., LLPC, OLPC, PLPC | nih.gov |

| Ag+-HPLC-DAD | UV / DAD | Conjugated Linoleic Acid (CLA) isomers | Hexane (B92381) with acetonitrile/acetic acid | Separation of geometric and positional isomers | aocs.orgagriculturejournals.cz |

| LC-MS/MS | MS/MS | Linoleic acid oxides | ESI negative ion mode | Quantification of oxidative metabolites | mdpi.com |

| LC-MS/MS | MS/MS | 7S,8S-DiHODE (from linoleic acid) | - | Identification of dihydroxy fatty acids; used with NMR | nih.gov |

| LC-MS | MS | Lipids (e.g., TAGs, DAGs) | Reversed-phase | Classification of lipids by elemental composition, unsaturation, and MS/MS fragmentation | nih.gov |

Thin-Layer Chromatography (TLC) for Lipid Class Separation

Thin-Layer Chromatography (TLC) remains a valuable technique for the preliminary separation of lipid classes from complex biological matrices. It is particularly useful for resolving simple lipids such as triglycerides, free fatty acids, and sterol esters from tissues aocs.org.

TLC typically employs silica (B1680970) gel plates, with mobile phases often consisting of mixtures of hexane and diethyl ether, sometimes with a small amount of formic acid to improve the migration of free fatty acids aocs.orgasianpubs.org. For separating more complex lipids like phospholipids (B1166683) and glycolipids, different solvent systems or two-dimensional TLC approaches are utilized aocs.orgpjsir.org. For instance, lipid classes in Sambucus species seeds were separated using TLC nih.gov, and TLC was employed to purify fatty acid methyl esters prior to GC analysis asianpubs.org. In studies of pig tissue lipids, ten lipid classes were isolated using three-directional TLC nih.gov. While HPLC has largely replaced TLC for many applications, TLC still offers a cost-effective and straightforward method for initial lipid class fractionation aocs.org.

Table 3: TLC Applications in Lipid Analysis

| Technique | Analyte/Sample | Mobile Phase Example | Key Findings/Applications | References |

| TLC | Lipid classes (TAGs, FFAs, SEs, etc.) | Hexane/Diethyl ether | Separation of simple lipids from tissues; initial fractionation of complex lipid mixtures | aocs.org |

| TLC | Fatty Acid Methyl Esters (FAMEs) | Hexane-diethyl ether (90:10) | Purification of FAMEs prior to GC analysis | asianpubs.org |

| TLC | Lipid classes (PLs, MAGs, DAGs, FFAs, TAGs, SEs) | Hexane/Diethyl ether/Formic acid (various ratios) | Separation of lipid classes in plant seeds; analysis of fatty acid distribution in TAG fractions | nih.gov |

| TLC | Phospholipids, Glycolipids, Neutral Lipids | Various polar/non-polar solvent systems | Fractionation of lipid classes in Hordeum vulgare; separation of complex lipids | pjsir.org |

| TLC | CLA isomers | Silver ion TLC | Separation of geometrical and positional isomers (less resolution than HPLC) | aocs.org |

Spectroscopic and Spectrometric Approaches for Structural Elucidation and Characterization

Spectroscopic and spectrometric methods are indispensable for confirming the identity and elucidating the structure of this compound and its related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful tool for structural elucidation and assessing the purity of lipid compounds. Quantitative ¹³C NMR has proven invaluable for determining the isomeric structures of unsaturated triacylglycerols and assessing their isomeric purity, often complementing other methods like lipase (B570770) hydrolysis researchgate.netnih.gov. For example, synthetic triacylglycerols containing linoleate residues were characterized, with quantitative ¹³C NMR providing isomeric purities such as 98.1% for LLLn and 98.9% for LLnL researchgate.netnih.gov.

NMR is also used to identify and quantify positional and geometrical isomers of conjugated linoleic acid aocs.org. Furthermore, ¹H and ¹³C NMR spectroscopy have been employed to identify specific metabolites, such as 7S,8S-DiHODE, derived from linoleic acid nih.gov. The ¹H and ¹³C NMR spectra of ozonized methyl linoleate have been used to characterize the resulting hydroperoxides, ozonides, and aldehydes scite.ai. NMR can also identify functional groups and acyl chains, such as the linoleyl moiety, within complex lipid mixtures extracted from biological samples doi.org. The ¹H NMR spectrum of cholesteryl linoleate is also available chemicalbook.com.

Table 4: NMR Spectroscopy Applications in Lipid Characterization

| NMR Technique | Analyte/Sample | Key Application | Specific Findings/Purity Data | References |

| Quantitative ¹³C NMR | Synthetic Triacylglycerols (e.g., LLLn) | Isomeric structure determination, isomeric purity assessment | Isomeric purity: LLLn (98.1%), LLnLn (97.4%), LLnL (98.9%), LnLLn (99.0%) | researchgate.netnih.gov |

| ¹H and ¹³C NMR | Linoleic acid metabolites (e.g., 7S,8S-DiHODE) | Identification of specific dihydroxy fatty acids | Identification of 7S,8S-DiHODE from linoleic acid | nih.gov |

| ¹H and ¹³C NMR | Ozonized methyl linoleate | Structural characterization of oxidation products (hydroperoxides, ozonides, aldehydes) | Identification of aldehydic, olefínicos, and ozonide protons | scite.ai |

| NMR | Lipid extracts (e.g., from microalgae) | Identification of fatty acid acyl chains (e.g., linoleyl) | Identification of linoleyl acyl chains esterified to glycerol (B35011) backbone | doi.org |

| ¹³C NMR | Conjugated Linoleic Acid (CLA) isomers | Identification and quantification of positional and geometrical isomers | Enables differentiation of CLA isomers | aocs.org |

| ¹H NMR | Cholesteryl linoleate | Structural confirmation | Spectrum data available | chemicalbook.com |

| ¹³C NMR | Triacylglycerols (e.g., Olive oil) | Determination of fatty acid positional distribution | Allows calculation of triglyceride species composition (e.g., LLL, OLL) based on positional fatty acid distribution | researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. Each molecule has a unique FTIR spectrum, acting as a chemical fingerprint azooptics.com.

For this compound, FTIR analysis can identify characteristic functional groups associated with ester linkages and unsaturated fatty acid chains. Key absorption bands for esters typically include a strong carbonyl (C=O) stretching vibration around 1715 cm⁻¹ and C-O stretching vibrations in the range of 1050-1200 cm⁻¹ azooptics.comspecac.com. The presence of double bonds in the linoleyl chain would contribute to C=C stretching vibrations, often observed in the 1600-1680 cm⁻¹ region, and C-H stretching vibrations associated with unsaturated carbons in the ~3000-3100 cm⁻¹ range azooptics.comspecac.com. FTIR has also been used for the structural characterization of ozonized methyl linoleate scite.ai and to analyze changes in the chemical structure of materials by monitoring functional group intensities, such as O-H, C-H, and C=O groups mdpi.com.

Table 5: FTIR Spectroscopy for Functional Group Identification

| Technique | Analyte/Sample | Key Functional Groups Identified | Characteristic Wavenumbers (cm⁻¹) | References |

| FTIR | This compound (as an ester) | Carbonyl (C=O), Ester C-O, Alkene C=C, Alkene C-H, Alkane C-H | C=O: ~1715; C-O: ~1050-1200; C=C: ~1600-1680; C-H (alkene): ~3000-3100; C-H (alkane): ~2850-2960 | azooptics.comspecac.com |

| FTIR | Ozonized methyl linoleate | Hydroperoxides, Ozonides, Aldehydes, Ester C=O, Ester C-O | Various, specific to functional groups formed during ozonation | scite.ai |

| FTIR | Cellulose paper (reference for functional groups) | O-H (hydroxyl), C-H (alkane), C-O (ether/alcohol) | O-H: ~3329; C-H: ~2922, 2854; C-O: ~1050 | mdpi.com |

Compound List:

this compound

Linoleic acid

Linoleyl alcohol

Methyl linoleate

Cholesterol linoleate

Cholesterol linoleate hydroperoxides

Triacylglycerols (TAGs)

Conjugated linoleic acid (CLA)

Phosphatidylcholine (PC)

1,2-dilinoleoyl-sn-glycero-3-phosphocholine (B1674671) (LLPC)

1-oleoyl-2-linoleoyl-sn-glycero-3-phosphocholine (OLPC)

1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC)

Linoleic acid oxides (e.g., 9,12,13-TriHOME, 9,10-DiHOME, 9-OxoODE, 9-HODE, 13-HODE)

7S,8S-DiHODE

8-hydroperoxy-9,12(Z,Z)-octadecadienoic acid (8-HPODE)

Fatty acid methyl esters (FAMEs)

Aldehydes (e.g., 2,4-decadienal, 4-hydroxy-2-nonenal (HNE), 4-oxo-2-nonenal (ONE))

7,8-Linoleate diol synthase (7,8-LDS)

Interactions with Biomolecular Systems and Cellular Models Non Clinical Focus

Protein-Linoleate Interactions and Complex Formation

The interaction between linoleate (B1235992) and various proteins is a critical aspect of its transport and biological activity. Carrier proteins, in particular, form non-covalent complexes with linoleate, influencing its stability, solubility, and accessibility to cells.

The dairy protein β-lactoglobulin (βlg) is a well-studied carrier for fatty acids like linoleate. Research using techniques such as fluorescence and Isothermal Titration Calorimetry has revealed that linoleate binds to β-lactoglobulin at two distinct sites. nih.gov The strength of this binding, represented by association constants, remains relatively consistent even when the protein's structural state changes from its native form to aggregates like covalent dimers or nanoparticles. nih.gov

However, the stoichiometry of the binding—the number of linoleate molecules that can bind to a single protein structure—is significantly affected by the protein's aggregation state. For instance, β-lactoglobulin nanoparticles can bind up to six times more linoleate molecules compared to the native form of the protein. nih.gov This increased binding capacity is attributed to the larger surface area and potentially more accessible binding sites on the aggregated protein structures.

| β-Lactoglobulin Form | Number of Binding Sites | Stoichiometry (n) vs. Native Form | Association Constant (Ka) |

|---|---|---|---|

| Native βlg | 2 | 1x | Order of 106 M-1 |

| Covalent Dimer | Not specified | Increased | Similar order of magnitude to native form |

| Nanoparticles | Not specified | Up to 6x increase | Similar order of magnitude to native form |

The formation of linoleate-protein complexes has a reciprocal impact on the protein's conformation and the bioavailability of the bound linoleate. The binding of flavonoids to β-lactoglobulin, for example, can induce significant structural modifications, causing a shift from α-helix to β-sheet structures. mdpi.com Similarly, complexing with linoleate can alter the susceptibility of β-lactoglobulin to enzymatic digestion. Studies have shown that β-lactoglobulin is hydrolyzed more rapidly during in vitro duodenal and gastric digestion when it is complexed with linoleate. nih.gov

This interaction also modulates the bioaccessibility of linoleate. Both digested and undigested β-lactoglobulin-linoleate complexes have been found to reduce the transport of linoleate across enterocyte-like Caco-2 cell monolayers compared to free linoleate. nih.govnih.gov This suggests that binding to the protein can control the release and subsequent uptake of the fatty acid, potentially preventing cellular toxicity from high concentrations of free linoleate and allowing for a more targeted delivery. nih.govnih.gov Understanding these interactions is key to designing food matrices that can optimize the bioaccessibility and efficacy of bioactive fatty acids. nih.gov

Roles in Cellular Lipid Homeostasis in in vitro and Animal Models

In cellular models, linoleate plays a significant role in lipid homeostasis, influencing the synthesis of triglycerides and the regulation of genes involved in fatty acid metabolism.

Linoleate has been shown to directly impact triglyceride (TG) synthesis and accumulation in liver cells. In a study using goose primary hepatocytes, linoleate treatment significantly increased intracellular TG accumulation at concentrations ranging from 0.125 mM to 1.0 mM. nih.gov Interestingly, while intracellular TG levels rose, the concentration of TG and very-low-density lipoprotein (VLDL) in the extracellular medium progressively decreased as linoleate concentration increased. nih.gov This suggests that linoleate promotes TG synthesis and storage within hepatocytes while potentially suppressing the assembly and secretion of VLDL-TGs. nih.gov

Similar effects have been observed in other models. Studies with isolated rat hepatocytes have confirmed that linoleate, along with oleate (B1233923) and palmitate, is readily incorporated into triglycerides, and this pathway can become saturated at physiological concentrations of fatty acids. nih.gov

| Linoleate Concentration | Intracellular TG Accumulation | Extracellular TG Concentration | Extracellular VLDL Concentration |

|---|---|---|---|

| Control (0 mM) | Baseline | Baseline | Baseline |

| 0.125 mM | Significantly Increased | Decreased | Decreased |

| 0.25 mM | Significantly Increased | Decreased | Decreased |

| 0.5 mM | Significantly Increased | Further Decreased | Further Decreased |

| 1.0 mM | Significantly Increased | Further Decreased | Further Decreased |

Linoleate also modulates the expression of key genes involved in both the synthesis and breakdown of lipids. In goose hepatocytes, increasing concentrations of linoleate led to a biphasic response in the mRNA levels of genes regulating TG synthesis (DGAT1, DGAT2) and fatty acid oxidation (PPARα, CPT-1), where expression first increased and then decreased. nih.gov

PPARα (Peroxisome proliferator-activated receptor alpha): A key transcription factor that promotes the uptake and oxidation of fatty acids.

CPT-1 (Carnitine palmitoyltransferase 1): An enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. frontiersin.org

DGAT1/2 (Diacylglycerol O-acyltransferase 1/2): Enzymes that catalyze the final step in triglyceride synthesis. nih.gov

Conversely, the expression of FoxO1 and MTP (microsomal triglyceride transfer protein), which are involved in VLDL assembly, was reduced with increasing linoleate concentrations. nih.gov In studies on Wistar rats, dietary linoleic acid was shown to influence the expression of genes related to both fatty acid oxidation and lipogenesis, such as Ppara, Cpt1a, and Srebf1. nih.gov This complex regulation indicates that linoleate acts as a signaling molecule that helps cells adapt to lipid availability by balancing storage and energy production.

Integration into Cellular Structures and Barrier Functions

As a fundamental component of more complex lipids, linoleate is actively integrated into cellular structures, particularly cell membranes and epidermal lipids, where it is crucial for maintaining structural integrity and barrier functions.

The fatty acid composition of cell membranes is dynamic and can be modified by dietary intake. nih.gov The incorporation of linoleate into membrane phospholipids (B1166683), for instance, can increase the fluidity of the membrane. nih.govlipotype.com This was observed in rat liver plasma membranes, where the synthesis of linoleyl-phosphatidylcholine led to a decrease in diphenylhexatriene (DPH) polarization, an indicator of increased membrane fluidity. nih.gov This alteration in the physical properties of the membrane can, in turn, affect the activity of membrane-bound proteins, such as ATPases. nih.gov

In the context of skin, linoleate is an essential component for the epidermal permeability barrier. karger.comjci.org It is a critical constituent of specific ceramides, such as acylglucosylceramide and acylceramide, which are indispensable for the formation of the corneocyte lipid envelope. karger.com This lipid structure is vital for preventing transepidermal water loss and protecting against environmental insults. karger.commdpi.com Studies have shown that a deficiency in linoleate impairs this barrier, while topical application of linoleate-containing compounds can help restore its function. karger.comresearchgate.net Furthermore, in vascular endothelial cell monolayers, high concentrations of linoleic acid have been shown to cause a reversible increase in permeability to albumin, indicating its role in modulating cellular barrier functions in different tissues. nih.gov

Modulation of Cellular Signaling Pathways (e.g., via diacylglycerols)

Bioactive lipids are fundamental to cellular communication, acting as signaling molecules in a multitude of pathways. longdom.org Diacylglycerols (DAGs) are a class of neutral lipids that function as critical second messengers, primarily by activating protein kinase C (PKC). longdom.org The generation of DAG is tightly regulated. One major pathway involves the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP₂), by phospholipase C (PLC). longdom.orgnih.gov This reaction produces DAG and inositol (B14025) trisphosphate (IP₃), another second messenger. longdom.org

The specific stereoisomer generated by PLC is sn-1,2-DAG, which is the biologically active form for signaling. nih.gov Cellular levels of DAG are transient and precisely controlled by enzymes that either synthesize or degrade it. Diacylglycerol kinases (DGKs), for instance, phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger. mdpi.comnih.gov This conversion effectively terminates DAG signaling while initiating PA-mediated pathways. mdpi.com By regulating the balance between DAG and PA, DGKs act as a molecular switch in numerous signaling cascades, including those involved in T-cell activation and MAP kinase pathways. nih.gov The intricate regulation of DAG levels is essential for maintaining cellular homeostasis and controlling processes like cell proliferation, differentiation, and apoptosis. longdom.orgmdpi.com

Mechanistic Studies in Specific Tissue Models

The hair follicle is a highly active organ with significant energy and lipid requirements. nih.gov In vitro models using isolated human hair follicles have provided insights into the role of linoleate derivatives. A study investigating a glucose linoleate derivative, 6-O-linoleyl-d-glucose, found that it was readily taken up and metabolized by cultured human hair follicles. nih.gov The compound was converted into various lipids, including neutral lipids, ceramides, and other polar lipids. nih.gov Notably, this derivative supported hair follicle growth and survival even in a medium lacking glucose and linoleic acid, suggesting it acts as a bi-functional nutrient for both energy and lipid synthesis. nih.gov

Further research using human follicle dermal papilla cells (HFDPCs), which are crucial for regulating hair growth, has shown that linoleic acid treatment significantly increases the proliferation of these cells. nih.gov Mechanistically, linoleic acid was found to dose-dependently increase the gene expression of key hair growth factors, including Vascular Endothelial Growth Factor (VEGF), Insulin-like Growth Factor-1 (IGF-1), Hepatocyte Growth Factor (HGF), and Keratinocyte Growth Factor (KGF). nih.gov These findings suggest that linoleate contributes to hair growth by inducing the expression of essential growth factors in the dermal papilla. nih.gov

| Model System | Compound Tested | Key Findings | Reference |

| Isolated Human Hair Follicles | 6-O-linoleyl-d-glucose | Readily taken up and metabolized into neutral lipids and ceramides; Supported hair growth and survival. | nih.gov |

| Human Follicle Dermal Papilla Cells (HFDPCs) | Linoleic Acid | Increased cell proliferation; Upregulated gene expression of VEGF, IGF-1, HGF, and KGF. | nih.gov |

In vitro studies using biopsy punches from human facial skin have revealed the selective utilization of fatty acids by sebaceous glands. While palmitic acid (16:0) is the preferred fatty acid for incorporation into wax esters, linoleic acid (18:2) was found to be specifically subjected to β-oxidation. researchgate.net This metabolic process appears to be unique to linoleic acid within this tissue model and correlates with the sebaceous cells' ability to synthesize their characteristic lipids, such as wax esters and squalene. nih.govresearchgate.net The oxidation of linoleic acid is considered important for the de novo biosynthesis of major sebaceous fatty acids. researchgate.net Furthermore, research has shown that the proportion of linoleate in epidermal acylceramides is inversely related to the rate of sebum secretion, suggesting that sebum-derived fatty acids can enter the epidermis and be incorporated into epidermal lipids. nih.gov

Mechanistic studies on cultured rat aortic smooth muscle cells (SMCs) have explored the effects of fatty acids on cellular signaling relevant to vascular biology. Treatment of SMCs with linoleic acid (at 250 µmol/L) led to a significant increase in the number of endothelin-1 (B181129) (ET-1) receptors on the cell surface. nih.gov This was accompanied by an enhancement of both basal and ET-1-stimulated thymidine (B127349) uptake, which is an indicator of DNA synthesis and cell proliferation. nih.gov The study observed a corresponding increase in cell number following linoleic acid treatment. nih.gov These findings suggest that linoleic acid can directly modulate signaling pathways in aortic smooth muscle cells, increasing their responsiveness to ET-1, a potent vasoconstrictor and mitogen. nih.gov

| Cell Model | Linoleic Acid Concentration | Observed Effect on ET-1 Receptor | Impact on Thymidine Uptake |

| Rat Aortic Smooth Muscle Cells | 250 µmol/L | Significant increase in receptor amount (Bmax) | Enhanced basal and ET-1-stimulated uptake |

Future Research Directions and Unexplored Avenues

Development of Novel Enzymatic and Chemo-enzymatic Synthetic Strategies

The sustainable and specific synthesis of linoleyl linoleate (B1235992) is a primary goal for its potential application in industries such as cosmetics and pharmaceuticals. nih.gov Future research is trending towards biocatalytic methods, which offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. nih.gov

Key research frontiers include:

Enzyme Discovery and Engineering: Prospecting for novel lipases and wax synthases from diverse microbial and plant sources with high specificity for linoleic acid and linoleyl alcohol is crucial. Genetic and protein engineering techniques can be employed to enhance the catalytic efficiency, stability, and substrate specificity of known enzymes, such as those from Candida sp. or Acinetobacter baylyi. clinicalresearchnewsonline.comresearchgate.net

Metabolic Engineering: A significant avenue involves the metabolic engineering of microorganisms (e.g., Yarrowia lipolytica) and oilseed crops (e.g., Camelina sativa, Arabidopsis thaliana) to produce high-value wax esters. nih.govresearchgate.netnih.gov This strategy involves co-expressing genes for key enzymes like fatty acyl-CoA reductase (FAR), which produces the fatty alcohol, and wax synthase (WS), which catalyzes the final esterification step. nih.govnih.gov Tailoring the endogenous fatty acid pools of the host organism to be rich in linoleic acid is a critical component of this approach. researchgate.net

Process Optimization: Research into optimizing reaction conditions for enzymatic synthesis in solvent-free systems or non-aqueous media can improve yields and sustainability. researchgate.netnih.gov Controlling factors such as substrate molar ratios, water content, and methods for in-situ water removal are vital for driving the reaction equilibrium towards product formation. researchgate.net A novel L-ascorbyl linoleate has been successfully synthesized through enzymatic esterification in a non-aqueous medium using immobilized lipase (B570770). nih.gov

| Synthetic Strategy | Key Enzymes/Organisms | Research Focus | Potential Outcome |

|---|---|---|---|

| Enzymatic Synthesis (In Vitro) | Immobilized Lipases (e.g., Candida sp.) | Optimization of solvent-free systems; enzyme stability. researchgate.net | High-purity linoleyl linoleate for specialized applications. |

| Metabolic Engineering (Plants) | Camelina sativa, Arabidopsis thaliana | Co-expression of FAR and WS genes; modification of seed oil profiles. researchgate.netnih.gov | Renewable, agricultural source of tailored wax esters. nih.gov |

| Metabolic Engineering (Microbes) | Yarrowia lipolytica, E. coli | Pathway optimization; utilization of lipid substrates. iastate.edu | Scalable fermentation-based production of wax esters. |

Elucidation of Undiscovered Metabolic Pathways in Diverse Organisms

While the general metabolism of lipids is well-documented, the specific pathways governing the biosynthesis, degradation, and physiological roles of this compound are largely unknown. Wax esters are known to be crucial energy reserves and buoyancy aids, particularly in marine ecosystems. lipotype.commdpi.comnih.gov

Future research should focus on:

Marine Organisms: Investigating the complete metabolic fate of this compound in marine organisms like copepods, which accumulate large amounts of wax esters. researchgate.net This includes identifying the specific lipases and carboxylesterases responsible for its hydrolysis and understanding how the released linoleic acid and linoleyl alcohol are integrated into central metabolism. wikipedia.org

Unique Metabolic Functions: Exploring specialized metabolic pathways, such as the "wax ester fermentation" observed in protists like Euglena. nih.gov Under anaerobic conditions, these organisms convert storage polysaccharides into wax esters, a process that generates ATP. nih.gov Determining if this compound can be a product of such pathways in other organisms could reveal novel metabolic capabilities.

Mammalian Metabolism: Although wax esters are generally considered poorly absorbed by humans, understanding the extent to which this compound can be hydrolyzed by pancreatic lipases is important. wikipedia.org Research is needed to trace the absorption and subsequent metabolic fate of its constituent parts in mammalian models.

| Organism Type | Known Wax Ester Function | Unexplored Area for this compound |

|---|---|---|

| Marine Copepods (e.g., Calanus) | Energy storage, buoyancy. lipotype.comresearchgate.net | Identification of specific hydrolases and regulatory mechanisms. |

| Protists (e.g., Euglena) | Anaerobic energy production (wax ester fermentation). nih.gov | Role as a potential end-product in fermentation pathways. |

| Plants | Component of cuticular waxes for water retention. lipotype.com | Specific biosynthetic and remodeling pathways in leaf lipids. |

| Mammals | Component of skin lipids (sebum). lipotype.comnih.gov | Bioavailability, hydrolysis by digestive enzymes, and tissue incorporation. wikipedia.org |

Advancements in Analytical Techniques for Comprehensive Metabolomic and Lipidomic Profiling

The accurate detection and characterization of this compound within complex biological matrices is essential for studying its metabolism and function. Future progress hinges on the development and application of advanced analytical methodologies.

Promising areas for advancement include:

High-Resolution Mass Spectrometry: The use of tandem mass spectrometry (MS/MS) is fundamental for structural elucidation. nih.gov Techniques like Electrospray Ionization (ESI) are effective for analyzing wax esters in complex mixtures. nih.govuni-goettingen.de A key challenge is precisely locating the double bonds within both the fatty acid and fatty alcohol moieties.

Novel Fragmentation Techniques: Newer MS/MS techniques, such as Ultraviolet Photodissociation (UVPD), offer a significant advantage over traditional collision-induced dissociation (CID). bohrium.com UVPD can generate unique fragment ions that allow for the unambiguous localization of double bonds, a critical feature for distinguishing isomers. nih.govbohrium.com

Advanced Chromatographic Separation: Coupling advanced chromatography with mass spectrometry is crucial. The development of multi-dimensional liquid chromatography (LC) techniques, combining methods like reversed-phase HPLC for separation by chain length and silver-ion chromatography for separation by degree of unsaturation, can resolve complex mixtures of wax ester isomers. aocs.orgnih.gov

Standardization and Quantification: A major hurdle in lipidomics is the accurate quantification of individual lipid species. The development of certified standards for this compound and its isotopically labeled analogues is necessary to move from semi-quantitative profiling to absolute quantification in biological samples. uni-goettingen.de

| Technique | Principle | Information Provided for this compound | Future Direction |

|---|---|---|---|

| GC-MS | Separation by volatility, fragmentation by electron ionization. nih.gov | Identification and quantification; chain length determination. nih.gov | Development of high-temperature columns for intact analysis. nih.gov |

| LC-ESI-MS/MS | Separation by polarity, soft ionization, and fragmentation. nih.gov | Molecular species identification from complex mixtures. nih.govuni-goettingen.de | Improved quantitative accuracy with stable isotope standards. |

| LC-UVPD-MS/MS | LC separation followed by photo-induced fragmentation. bohrium.com | Precise localization of double bonds in both aliphatic chains. bohrium.com | Broader application in lipidomics workflows for isomer-specific analysis. |

| Silver-Ion HPLC | Separation based on interaction of double bonds with silver ions. aocs.orgnih.gov | Separation of isomers with varying degrees of unsaturation. | Integration into multi-dimensional LC systems for comprehensive profiling. |

Computational Modeling and Simulation of this compound Dynamics and Interactions within Biological Environments

Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful lens to investigate the behavior of lipid molecules at an atomic level. These in silico experiments can predict the physical properties and interactions of this compound in ways that are difficult to observe experimentally.

Key research avenues are:

Membrane Interactions: Simulating the interaction of this compound with model cell membranes (e.g., phospholipid bilayers). This can reveal how it partitions into the membrane, its preferred orientation, and its effect on membrane properties like fluidity, thickness, and lipid packing.

Protein-Lipid Interactions: Modeling the docking and interaction of this compound with lipid-metabolizing enzymes (e.g., lipases, acyltransferases). These simulations can elucidate the molecular basis of substrate specificity and the catalytic mechanism, guiding future enzyme engineering efforts. researchgate.net

Self-Assembly and Aggregation: MD simulations can explore the self-assembly of this compound molecules in aqueous and non-aqueous environments. researchgate.net This is relevant for understanding its role in forming lipid droplets within cells or its behavior in cosmetic and pharmaceutical formulations. researchgate.net

Force Field Development: Refining existing force fields (e.g., OPLS-AA, CHARMM) to more accurately represent the behavior of unsaturated wax esters will improve the predictive power of simulations. acs.org

| Modeling Approach | Research Question | Key Parameters to Simulate | Potential Insight |

|---|---|---|---|

| All-Atom MD Simulation | How does this compound interact with a cell membrane? | Insertion depth, orientation, effect on lipid order parameters. | Understanding of its influence on membrane structure and function. |

| Protein-Ligand Docking | How does this compound bind to a lipase active site? | Binding energy, key amino acid interactions, conformational changes. | Mechanistic basis for enzyme specificity and catalysis. |

| Coarse-Grained Simulation | How do large numbers of this compound molecules self-assemble? | Aggregate morphology (e.g., micelle, droplet), phase behavior. researchgate.net | Prediction of emulsification and storage properties. |

Mechanistic Investigations on Specific Cellular and Molecular Targets in vitro and in Controlled Animal Models

Understanding the direct biological effects of this compound requires controlled experimental systems. While no studies have focused specifically on this molecule, research on its constituent fatty acid, linoleic acid, provides a strong rationale for future investigations.

Future experimental approaches should include:

In Vitro Cell Culture Models: Exposing various cell types (e.g., hepatocytes, adipocytes, keratinocytes, neurons) to this compound to assess its impact on cellular processes. Key areas of investigation include its influence on lipid droplet formation, inflammatory signaling pathways, gene expression related to lipid metabolism, and oxidative stress.

Animal Feeding Studies: Controlled animal model studies are essential to understand the systemic effects of dietary this compound. Previous studies have shown that diets with a high linoleate content can alter the fatty acid composition of brain phospholipids (B1166683) in mice, leading to changes in behavior and sensitivity to certain drugs. nih.govnih.gov Future studies could use purified this compound to directly assess its impact on:

Lipid Homeostasis: Measuring changes in plasma and tissue lipid profiles, including triglycerides, cholesterol, and other fatty acids.

Inflammatory Responses: Evaluating markers of inflammation to determine if this compound or its metabolites have pro- or anti-inflammatory effects.

Neurological Function: Building on previous findings, assess how the incorporation of its metabolic products into neural membranes affects cognitive function and behavior. nih.govnih.gov

| Experimental Model | Research Objective | Parameters to Measure | Potential Findings |

|---|---|---|---|

| Hepatocyte Cell Culture (In Vitro) | Effect on liver cell lipid metabolism. | Gene expression (e.g., SREBP-1c, PPARα), lipid accumulation. | Role in hepatic steatosis or lipid regulation. |

| Macrophage Cell Culture (In Vitro) | Impact on inflammatory responses. | Cytokine production (e.g., TNF-α, IL-6), prostaglandin synthesis. | Pro- or anti-inflammatory properties. |

| Mouse Feeding Study (In Vivo) | Systemic effects of dietary intake. | Plasma lipid profiles, tissue fatty acid composition, behavioral tests. nih.govnih.gov | Impact on cardiovascular health and neurological function. |

Q & A

Q. What methodologies are recommended for efficient extraction of linoleyl linoleate from biological matrices?

The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. It involves homogenizing tissues with chloroform-methanol (2:1 v/v), forming a miscible system with tissue water. Subsequent dilution with chloroform and water separates lipids (chloroform layer) from non-lipids (methanolic layer). This method minimizes lipid degradation and is adaptable to various tissues . For this compound, ensure solvent ratios are optimized to account for its hydrophobic nature and potential co-solubility with phospholipids.

Q. How can 13C NMR spectroscopy be applied to characterize this compound in complex lipid mixtures?

High-resolution 13C NMR allows precise identification of acyl chain distribution in triglycerides. For this compound, analyze chemical shifts corresponding to bis-allylic carbons (δ ~127–130 ppm) and carbonyl groups (δ ~172 ppm). Compare experimental data with theoretical distributions (e.g., oleate vs. linoleate positional isomers) to confirm structural integrity . Quantification requires integration of peak areas and validation against standardized lipid libraries.

Q. What experimental frameworks are suitable for designing studies on this compound’s biochemical effects?

Use the PICOT framework to structure research questions:

- P opulation: Specific cell lines or model organisms (e.g., olive callus in lipid uptake studies).

- I ntervention: this compound concentration, exposure time, and delivery method.

- C omparison: Control groups with alternative fatty acids (e.g., oleate).

- O utcome: Metrics like lipid peroxidation rates or mitochondrial K+ transport activation.

- T ime: Incubation periods (e.g., 10-minute intervals for incorporation kinetics) .

Advanced Research Questions

Q. How do thermal decomposition kinetics of this compound vary under different atmospheres?

Thermogravimetric analysis (TGA) under nitrogen vs. oxygen reveals distinct kinetic profiles. Under nitrogen, decomposition follows a first-order model with activation energy (Ea) derived via the Flynn-Wall-Ozawa method. In oxygen, oxidative degradation lowers Ea due to radical chain reactions. Use multiple linear regression to calculate kinetic parameters (e.g., pre-exponential factor, reaction order) and validate models by comparing experimental vs. simulated weight loss curves .

Q. What experimental parameters influence contradictory results in this compound uptake studies?

Discrepancies in mitochondrial K+ transport activation (e.g., 30–285% variation) arise from:

- Concentration thresholds : this compound >20 µM saturates transport mechanisms.

- Competing pathways : Co-administration with linoleoyl-CoA enhances uptake due to differential inhibition of anion transporters (e.g., PIMAC).

- Validation controls : Include malate dehydrogenase assays to rule out membrane integrity loss .

Q. How can researchers resolve contradictions between calculated and analyzed this compound content in experimental diets?

Discrepancies often stem from outdated food composition tables. To address this:

- Validate via GC-MS : Quantify this compound in diet matrices post-formulation.

- Standardize protocols : Use lacto-ovo vegetarian diets with controlled oil blends (e.g., safflower for high linoleate; coconut for low).

- Statistical reconciliation : Apply ANOVA to compare calculated vs. analyzed values, adjusting for batch variability .

Q. What are best practices for ensuring reproducibility in this compound synthesis protocols?

- Detailed documentation : Report catalyst loading (e.g., 1% Pd/C for hydrogenation), reaction time, and purification steps (e.g., column chromatography).

- Supplementary data : Include NMR spectra, HPLC chromatograms, and purity assessments (>95% by GC).

- Reference existing methods : Cite hydrogenation kinetics from analogous systems (e.g., methyl linoleate hydrogenation to oleate) .

Methodological Considerations for Data Analysis

Q. How should researchers critique experimental design in studies involving this compound?

- Identify confounders : For mitochondrial studies, assess whether valinomycin (a K+ ionophore) artificially amplifies transport rates.

- Evaluate statistical power : Small sample sizes (e.g., n=4 in diet studies) may underdetect metabolic effects.

- Benchmark against literature : Compare activation energies (e.g., 60–80 kJ/mol for decomposition) with published values to assess methodological consistency .

Frameworks for Addressing Research Gaps

Q. How can the FINER criteria improve hypothesis formulation for this compound studies?

- Feasible : Ensure access to specialized instruments (e.g., differential scanning calorimetry for stability studies).

- Novel : Explore understudied roles, such as this compound’s impact on lipid raft dynamics.

- Ethical : Adhere to biosafety protocols when handling lipid peroxidation byproducts.

- Relevant : Align with broader goals like understanding inflammatory lipid mediators .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.